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molecular formula C12H10N2O2S B8329118 2-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,3,4-thiadiazole

2-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,3,4-thiadiazole

Cat. No. B8329118
M. Wt: 246.29 g/mol
InChI Key: NPJAXBNEYLKPPT-UHFFFAOYSA-N
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Patent
US07196199B2

Procedure details

To a solution (50 ml) of N′-(4-methoxybenzo(b)furan-2-ylthiocarbonyl)acetohydrazide (1.1 g) in toluene was added methanesulfonic acid (1.0 ml) and the mixture was stirred at 80° C. for 30 min. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate and aqueous potassium carbonate solution, followed by partitioning. After washing with water, the organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to give the title compound (0.82 g) as yellow crystals.
Name
N′-(4-methoxybenzo(b)furan-2-ylthiocarbonyl)acetohydrazide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]([NH:14][NH:15][C:16](=O)[CH3:17])=[S:13])[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.CS(O)(=O)=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[S:13][C:16]([CH3:17])=[N:15][N:14]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
N′-(4-methoxybenzo(b)furan-2-ylthiocarbonyl)acetohydrazide
Quantity
50 mL
Type
reactant
Smiles
COC1=CC=CC=2OC(=CC21)C(=S)NNC(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
by partitioning
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC=2OC(=CC21)C=2SC(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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